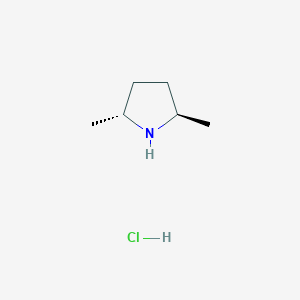

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride

Descripción general

Descripción

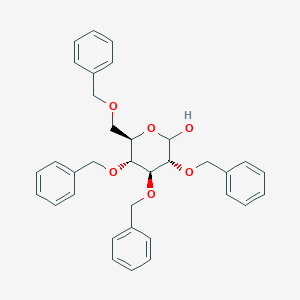

(2R,5R)-2,5-Dimethylpyrrolidine hydrochloride, also known as DMHP, is an important organic compound used in the synthesis of a variety of pharmaceuticals, food additives, and other products. The compound is a chiral secondary amine and is used as a starting material for many organic syntheses. It is a white, crystalline solid that is soluble in water and alcohol. DMHP has been used in the synthesis of a variety of pharmaceuticals, food additives, and other products, and is a key component in many of the intermediate steps of organic syntheses.

Aplicaciones Científicas De Investigación

It is used in the synthesis of dicobalt hexacarbonyl complexes of chiral ynamines, which are applicable in the Pauson-Khand reaction at low temperatures. This application was detailed in the research titled "Low-energy pathway for Pauson-Khand reactions: synthesis and reactivity of dicobalt hexacarbonyl complexes of chiral ynamines" (Balsells et al., 2000).

The synthesized 2,5-disubstituted pyrrolidines from this compound have potential applications in organic synthesis and chiral chemistry, as discussed in "A Convenient Synthesis of Enantiomeric Pairs of 2,5-Disubstituted Pyrrolidines of C2-Symmetry" (Yamamoto et al., 1993).

It is involved in the study of the cis/trans ratio and nitrogen substituent properties through the synthesis of 2,5-dimethylpyrrolidines and 2,6-dimethylpiperidines, as elaborated in "Diastereoselective synthesis of 2,5-dimethylpyrrolidines and 2,6-dimethylpiperidines by reductive amination of 2,5-hexanedione and 2,6-heptanedione with hydride reagents" (Boga et al., 1994).

The compound's dimethylpyrrolidinyl-substituted catalyst showed exceptional enantioselectivity and reactivity in the enantioselective beta-elimination of meso-epoxides. This is detailed in the study "New catalysts for the base-promoted isomerization of epoxides to allylic alcohols. Broadened scope and near-perfect asymmetric induction" (Bertilsson et al., 2002).

Its application in enantioselective biotransformations and organic synthesis is demonstrated through the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, as reported in "Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides and their application in organic synthesis" (Chen et al., 2012).

The synthesis of new chiral N,N-chelating ligands containing trans-2,5-disubstituted pyrrolidines also suggests its applications in organic synthesis and catalysis, as explored in "Synthesis and characterization of new amine-imine ligands based on trans-2,5-disubstituted pyrrolidines" (Sweet et al., 1997).

The Staudinger-like [2+2] cycloaddition of aliphatic hydrazones from (2R,5R)-2,5-dimethylpyrrolidine to N-benzyl-N-(benzyloxycarbonyl)aminoketene affords novel compounds, as mentioned in "Stereoselective, Temperature‐Dependent [2+2] Cycloaddition of N,N‐Dialkylhydrazones to N‐Benzyl‐N‐(benzyloxycarbonyl)aminoketene" (Marqués‐López et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

(2R,5R)-2,5-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHNFHHYTYQLIO-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483245 | |

| Record name | (2R,5R)-2,5-Dimethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70144-18-2 | |

| Record name | (2R,5R)-2,5-Dimethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.